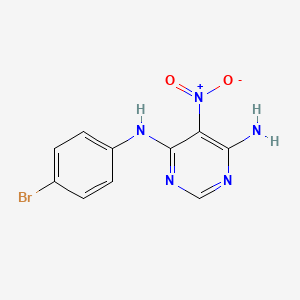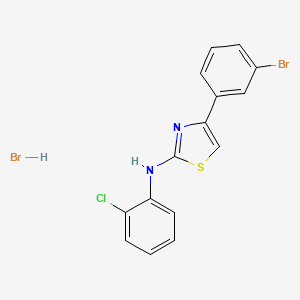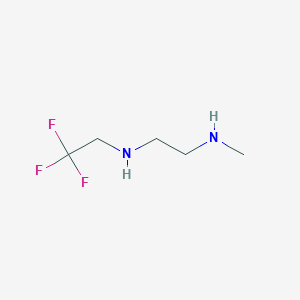
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Terbutaline sulfate, which is a selective β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). However,
作用机制
The mechanism of action of Terbutaline sulfate involves the selective activation of β2-adrenergic receptors. When Terbutaline sulfate binds to the β2-adrenergic receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles in the airways. This property of Terbutaline sulfate makes it an effective bronchodilator, which is used in the treatment of asthma and COPD.
Biochemical and Physiological Effects:
Terbutaline sulfate has various biochemical and physiological effects on the body. One of the most significant effects of Terbutaline sulfate is its ability to relax smooth muscles in the airways, which leads to bronchodilation. This property of Terbutaline sulfate makes it an effective treatment for asthma and COPD. Terbutaline sulfate also has other effects on the body, such as increasing heart rate, increasing blood pressure, and increasing glucose levels.
实验室实验的优点和局限性
Terbutaline sulfate has several advantages and limitations for lab experiments. One of the advantages of Terbutaline sulfate is its selectivity for β2-adrenergic receptors, which makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation. However, one of the limitations of Terbutaline sulfate is its potential side effects, such as increasing heart rate and blood pressure, which may interfere with the results of some lab experiments.
未来方向
There are several future directions for the scientific research on Terbutaline sulfate. One of the future directions is to study the molecular mechanisms of β2-adrenergic receptor activation by Terbutaline sulfate. Another future direction is to study the effects of Terbutaline sulfate on other physiological systems, such as the nervous system and the immune system. Additionally, future research could focus on developing new and more effective β2-adrenergic receptor agonists based on the structure of Terbutaline sulfate.
合成方法
Terbutaline sulfate is synthesized through a series of chemical reactions that involve the starting materials, 4-tert-butylphenol, epichlorohydrin, isopropanolamine, and hydrochloric acid. The synthesis process involves the reaction of 4-tert-butylphenol with epichlorohydrin to form 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)propan-2-ol. This intermediate product is then reacted with isopropanolamine to form 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol. Finally, the product is treated with hydrochloric acid to form Terbutaline sulfate.
科学研究应用
Terbutaline sulfate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Terbutaline sulfate is in the field of pharmacology, where it is used to study the mechanism of action of β2-adrenergic receptor agonists. Terbutaline sulfate is a selective β2-adrenergic receptor agonist, which means that it selectively activates the β2-adrenergic receptors and not the β1-adrenergic receptors. This property of Terbutaline sulfate makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation.
属性
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.ClH/c1-14(2)19-12-16(20)13-21-10-11-22-17-8-6-15(7-9-17)18(3,4)5;/h6-9,14,16,19-20H,10-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRMATUOFZSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCOC1=CC=C(C=C1)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)


![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)
![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)


![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
